molecular formula C5H6F2O3 B575447 1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) CAS No. 185680-81-3

1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI)

Cat. No.: B575447
CAS No.: 185680-81-3
M. Wt: 152.097
InChI Key: KFYLFVJHIDSAGW-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) is a heterocyclic organic compound that features a five-membered ring containing two oxygen atoms and one carbonyl group This compound is part of the dioxolane family, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the synthesis of 1,3-dioxolanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can enhance water removal, improving yield and purity . Industrial processes may also involve the use of more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Organolithium reagents in dry THF, Grignard reagents in ether.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Mechanism of Action

The mechanism of action for 1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) involves its interaction with various molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor, mimicking the action of acetylcholine and triggering a cellular response . The pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI) is unique due to its specific substituents, which enhance its reactivity and potential applications. The presence of the ethyl and difluoro groups makes it more versatile in chemical synthesis and industrial applications compared to its simpler analogs.

Properties

CAS No.

185680-81-3

Molecular Formula

C5H6F2O3

Molecular Weight

152.097

IUPAC Name

5-ethyl-4,4-difluoro-1,3-dioxolan-2-one

InChI

InChI=1S/C5H6F2O3/c1-2-3-5(6,7)10-4(8)9-3/h3H,2H2,1H3

InChI Key

KFYLFVJHIDSAGW-UHFFFAOYSA-N

SMILES

CCC1C(OC(=O)O1)(F)F

Synonyms

1,3-Dioxolan-2-one,5-ethyl-4,4-difluoro-(9CI)

Origin of Product

United States

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